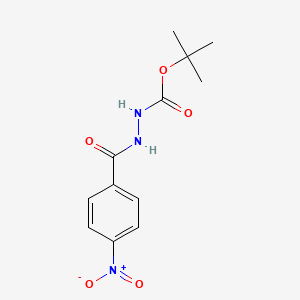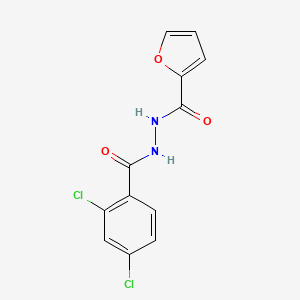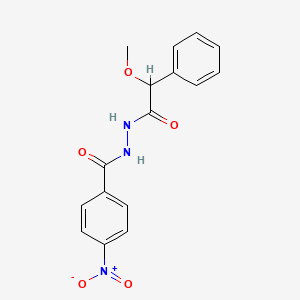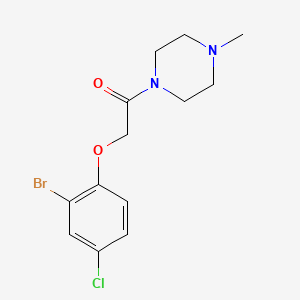![molecular formula C25H23N3O7 B3888491 N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888491.png)
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Descripción general
Descripción
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an anilino group, a dimethoxy-nitrophenyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps. One common approach starts with the activation of the hydroxyl group of 4,5-dimethoxy-2-nitrophenyl methanol using N,N’-carbonyldiimidazole (CDI) in anhydrous dichloromethane. This is followed by the conjugation of amine-functionalized prop-2-yn-1-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a photochemical protecting group.
Biology: Employed in the study of biological processes involving photoreactive crosslinkers and caged probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the development of photo-responsive materials for controlled drug release.
Mecanismo De Acción
The mechanism of action of N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its photoreactive properties. Upon exposure to UV light, the compound undergoes photolysis, releasing active intermediates that can interact with biological targets. This process is useful in applications such as targeted drug delivery and controlled release systems .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines and in nucleotide synthesis.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Known for its photochemical properties and used in similar applications.
Uniqueness
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of anilino, dimethoxy-nitrophenyl, and methoxybenzamide groups, which confer specific photoreactive and chemical properties. This makes it particularly valuable in research areas requiring precise control over chemical reactions and biological interactions.
Propiedades
IUPAC Name |
N-[(Z)-3-anilino-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-33-19-11-9-16(10-12-19)24(29)27-20(25(30)26-18-7-5-4-6-8-18)13-17-14-22(34-2)23(35-3)15-21(17)28(31)32/h4-15H,1-3H3,(H,26,30)(H,27,29)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVWYBIWANHRCR-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3888409.png)

![2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3888421.png)

![5,5'-[(4-methylphenyl)methylene]bis(6-hydroxy-2-methyl-4(3H)-pyrimidinone)](/img/structure/B3888439.png)


![N-[2-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3888454.png)

![2-CHLORO-5-[(4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B3888466.png)
![N'-[(4-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3888467.png)
![N'-[(2-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888470.png)
![5-methyl-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888476.png)
![N-[(Z)-3-(4-chloroanilino)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888509.png)
